molecular formula C9H16N4O3 B12422022 N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6

Cat. No.: B12422022
M. Wt: 234.29 g/mol
InChI Key: KGQMQNPFMOBJCY-KLGFSFPVSA-N
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Description

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 is a stable isotope-labeled compound. It is often used in scientific research for various applications, including chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.

Chemical Reactions Analysis

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 has several scientific research applications:

    Chemistry: Used as a chemical reference for identification and analysis.

    Biology: Used in metabolic studies to trace the incorporation and transformation of labeled compounds.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Used in the development of new materials and processes.

Mechanism of Action

The mechanism of action of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 involves its incorporation into biological systems where it can be traced using various analytical techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 is unique due to its stable isotope labeling, which allows for precise tracing and analysis. Similar compounds include:

    L-Ornithine-d6 hydrochloride: Another isotope-labeled compound used in metabolic studies.

    L-Ornithine-15N2 hydrochloride: Labeled with nitrogen-15, used in similar applications.

    L-Ornithine-1,2-13C2 hydrochloride: Labeled with carbon-13, used in metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C9H16N4O3

Molecular Weight

234.29 g/mol

IUPAC Name

(2S)-2-amino-3,3,4,4,5,5-hexadeuterio-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid

InChI

InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2

InChI Key

KGQMQNPFMOBJCY-KLGFSFPVSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N=C1NC(C(=O)N1)C

Canonical SMILES

CC1C(=O)NC(=NCCCC(C(=O)O)N)N1

Origin of Product

United States

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